6-Amino-1-benzyluracil

Description

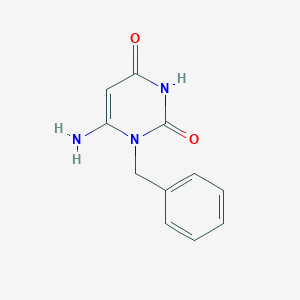

Structure

3D Structure

Properties

IUPAC Name |

6-amino-1-benzylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c12-9-6-10(15)13-11(16)14(9)7-8-4-2-1-3-5-8/h1-6H,7,12H2,(H,13,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKJOZVQZBJSEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CC(=O)NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50290717 |

Source

|

| Record name | 6-Amino-1-benzyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41862-11-7 |

Source

|

| Record name | 6-Amino-1-benzyluracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41862-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1-benzyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041862117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 41862-11-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-1-benzyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Amino-1-benzyluracil: Synthesis, Reactivity, and Applications

Prepared by: Gemini, Senior Application Scientist

Introduction

6-Amino-1-benzyluracil is a derivative of uracil, a fundamental pyrimidinedione nucleobase. As a member of the 6-aminouracil family, this compound serves as a versatile and highly valuable building block in synthetic organic and medicinal chemistry. The strategic placement of the amino group at the C-6 position and the benzyl group at the N-1 position imparts unique electronic properties and steric influences, making it a key precursor for the synthesis of a wide array of complex heterocyclic systems.[1][2][3] This guide provides an in-depth analysis of its chemical identity, physicochemical properties, synthesis, core reactivity, and applications, tailored for researchers and professionals in drug discovery and development.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational for any experimental design. 6-Amino-1-benzyluracil is cataloged under a specific CAS (Chemical Abstracts Service) number, ensuring its unambiguous identification in global databases.

| Identifier | Value | Source |

| IUPAC Name | 6-amino-1-benzylpyrimidine-2,4-dione | PubChem[4] |

| CAS Number | 41862-11-7 | Pharmaffiliates, PubChem[4][5] |

| Molecular Formula | C₁₁H₁₁N₃O₂ | Pharmaffiliates, PubChem[4][5] |

| Molecular Weight | 217.23 g/mol | Pharmaffiliates, PubChem[4][5] |

| Appearance | Off-White Solid | Pharmaffiliates[5] |

| Melting Point | 275-286°C (decomposes) | United States Biological[6] |

| Solubility | Soluble in Aqueous Base, DMSO, Methanol | United States Biological[6] |

| Storage | 2-8°C Refrigerator (long-term) | Pharmaffiliates, United States Biological[5][6] |

Synonyms: 6-Amino-1-(phenylmethyl)-2,4(1H,3H)-pyrimidinedione, 1-benzyl-6-aminouracil.[4][5]

Synthesis and Mechanistic Insights

The synthesis of substituted uracils is a well-established field. While various specific routes exist, a common strategy for related 6-(arylmethyl)uracils involves the condensation of appropriate precursors followed by cyclization.

Generalized Synthetic Workflow

The construction of the core uracil ring often involves the reaction of a β-ketoester equivalent with urea or a urea analog, such as thiourea. The subsequent introduction of the amino group and benzyl substituent can be achieved through various strategic steps. A plausible synthetic approach is outlined below.

Caption: Generalized workflow for the synthesis of 6-benzyluracil derivatives.[7]

Core Reactivity: The Enamine Mechanism

The profound utility of 6-aminouracils in synthesis stems from their inherent electronic nature. They behave as cyclic enamines, a characteristic that dictates their reactivity.[8] The exocyclic amino group at the C-6 position donates electron density into the pyrimidine ring through resonance. This delocalization significantly increases the nucleophilicity of the carbon atom at the C-5 position, making it the primary site for attack by electrophilic reagents.[8]

This mechanistic principle is the causal factor behind the widespread use of 6-aminouracils as synthons for building more complex fused heterocyclic systems. Understanding this electronic behavior is critical for designing experiments and predicting reaction outcomes.

Caption: Resonance in 6-aminouracil increases C-5 nucleophilicity.

Applications in Research and Drug Development

6-Amino-1-benzyluracil is not typically an end-product therapeutic but rather a critical intermediate. Its derivatives are investigated for a wide range of biological activities, making it a compound of significant interest for drug discovery pipelines.

-

Precursor for Biologically Active Heterocycles: 6-aminouracils are extensively used as precursors in multicomponent reactions to synthesize fused heterocyclic systems like pyrido-, pyrrolo-, and pyrimido-pyrimidines.[1][2]

-

Therapeutic Potential of Derivatives: These resulting complex molecules have shown diverse and potent biological activities, including anticancer, antiviral (including anti-HIV-1), antimicrobial, and antioxidant properties.[1][2][7] The benzyl group at the N-1 position can provide favorable hydrophobic interactions within biological targets.

-

Scaffold for Medicinal Chemistry: The uracil core provides a rigid scaffold with defined hydrogen bond donors and acceptors, while the N-1 and C-6 positions allow for synthetic diversification to explore structure-activity relationships (SAR).

Experimental Protocol: Electrophilic Bromination of the Uracil Core

To illustrate the practical application of the enamine reactivity discussed previously, the following protocol describes the electrophilic bromination at the C-5 position. This procedure is adapted from a known method for a structurally similar compound and serves as a self-validating system by explaining the function of each component.[8]

Objective: To synthesize 6-amino-1-benzyl-5-bromouracil via electrophilic substitution.

Materials:

-

6-Amino-1-benzyluracil

-

Glacial Acetic Acid

-

Sodium Acetate (anhydrous)

-

Bromine

-

Magnetic stirrer and stir bar

-

Reaction flask and dropping funnel

Workflow:

Caption: Step-by-step workflow for the bromination of 6-Amino-1-benzyluracil.

Detailed Steps:

-

Dissolution: In a suitable reaction flask, dissolve 6-Amino-1-benzyluracil in glacial acetic acid (approx. 15-20 mL per gram of starting material) by heating to a boil with stirring.

-

Causality: Acetic acid serves as a polar protic solvent that can dissolve the uracil derivative, particularly at elevated temperatures.

-

-

Buffering: To the hot solution, add sodium acetate (approx. 1.2 molar equivalents).

-

Causality: Sodium acetate acts as a weak base to buffer the reaction mixture, neutralizing the HBr that is formed as a byproduct. This prevents potential side reactions that could be catalyzed by a strong acid.

-

-

Temperature Control: Cool the mixture to approximately 65-70°C.

-

Causality: This temperature is high enough to maintain solubility and ensure a sufficient reaction rate but low enough to control the exothermicity of the bromination and minimize degradation.

-

-

Electrophile Addition: While stirring vigorously, add a solution of bromine (approx. 1.1 molar equivalents) in glacial acetic acid dropwise over 10-15 minutes.

-

Causality: Bromine (Br₂) is the electrophile that attacks the electron-rich C-5 position. Dropwise addition is crucial for controlling the reaction rate and preventing localized high concentrations of bromine, which could lead to over-bromination or other side reactions.

-

-

Reaction & Monitoring: Maintain the temperature and stirring for a specified time (e.g., 1-2 hours) and monitor the consumption of the starting material using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction is cooled and the product can be isolated by pouring the mixture into ice water, followed by filtration, washing, and drying. Further purification can be achieved by recrystallization.

Safety and Handling

As with any chemical reagent, proper safety precautions are mandatory. Based on GHS classifications, 6-Amino-1-benzyluracil presents the following hazards:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

Conclusion

6-Amino-1-benzyluracil is a compound of significant strategic importance in synthetic chemistry. Its value is derived from its well-defined physicochemical properties and, most critically, its predictable reactivity as a cyclic enamine. This electronic characteristic makes it an ideal and versatile precursor for constructing diverse and complex heterocyclic molecules, many of which are scaffolds for the development of novel therapeutic agents. A thorough understanding of its synthesis, handling, and mechanistic behavior is essential for researchers aiming to leverage its full potential in drug discovery and materials science.

References

-

Pharmaffiliates. (n.d.). CAS No: 41862-11-7 | Chemical Name: 6-Amino-1-benzyluracil. Retrieved from [Link]

-

PubChem. (n.d.). 6-Amino-1-benzyluracil. National Center for Biotechnology Information. Retrieved from [Link]

-

E3S Web of Conferences. (n.d.). Synthesis of 6-benzylaminopurine and the study of biological active properties of cotton C-6424 plants. Retrieved from [Link]

-

Juniper Publishers. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Retrieved from [Link]

-

PubChem. (n.d.). 6-Amino-1,3-dimethyluracil. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrimidinedione. Retrieved from [Link]

-

National Institutes of Health. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Retrieved from [Link]

-

Georganics. (2011). 6-AMINO-1-METHYLURACIL Safety Data Sheet. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and potent anti-HIV-1 activity of novel 6-benzyluracil analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Retrieved from [Link]

-

PubChem. (n.d.). 6-Amino-1-methyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Retrieved from [Link]

-

US EPA. (n.d.). 2,4(1H,3H)-Pyrimidinedione, 6-amino-1,3-dimethyl- - Substance Details. Retrieved from [Link]

-

US EPA. (n.d.). 2,4(1H,3H)-Pyrimidinedione, 6-(chloromethyl)- - Substance Details. Retrieved from [Link]

Sources

- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 6-Amino-1-benzyluracil | C11H11N3O2 | CID 250746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. usbio.net [usbio.net]

- 7. Synthesis and potent anti-HIV-1 activity of novel 6-benzyluracil analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. juniperpublishers.com [juniperpublishers.com]

An In-Depth Technical Guide to 6-Amino-1-benzyluracil: Physicochemical Properties and Synthetic Pathways for Drug Development

Introduction

6-Amino-1-benzyluracil, a substituted pyrimidinedione, represents a significant scaffold in medicinal chemistry. The uracil core is a fundamental component of nucleic acids, rendering its derivatives prime candidates for investigation as therapeutic agents, particularly in antiviral and anticancer research. The strategic incorporation of a benzyl group at the N1 position and an amino group at the C6 position imparts specific physicochemical and reactive properties that are crucial for its biological activity and potential as a drug candidate. This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Amino-1-benzyluracil, alongside detailed synthetic and analytical protocols, to support researchers and professionals in the field of drug discovery and development. Uracil derivatives are recognized for their diverse biological activities, making them a cornerstone in the synthesis of various heterocyclic compounds with therapeutic potential.[1]

Molecular Structure and Properties

The foundational characteristics of 6-Amino-1-benzyluracil are summarized below, providing a baseline for its scientific exploration.

Core Molecular Attributes

A clear understanding of the fundamental molecular properties is the first step in the characterization of any potential therapeutic agent.

| Property | Value | Source |

| IUPAC Name | 6-amino-1-benzylpyrimidine-2,4(1H,3H)-dione | PubChem |

| Molecular Formula | C₁₁H₁₁N₃O₂ | PubChem |

| Molecular Weight | 217.22 g/mol | PubChem |

| CAS Number | 41862-11-7 | PubChem |

| Canonical SMILES | C1=CC=C(C=C1)CN2C(=CC(=O)NC2=O)N | PubChem |

| InChI Key | QMKJOZVQZBJSEC-UHFFFAOYSA-N | PubChem |

Physicochemical Characterization

The solubility and thermal stability of a compound are critical parameters that influence its formulation, delivery, and overall viability as a drug candidate.

Solubility Profile

Table of Expected Solubility Behavior:

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Water | Protic | Slightly Soluble | Hydrogen bonding potential of the uracil ring is offset by the hydrophobic benzyl group. |

| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | Soluble | Strong dipole-dipole interactions and hydrogen bond accepting capability. |

| Methanol | Protic Polar | Moderately Soluble | Hydrogen bonding with the solvent is favorable. |

| Ethanol | Protic Polar | Moderately Soluble | Similar to methanol, with slightly lower solubility due to increased alkyl chain length. |

| Acetone | Aprotic Polar | Slightly Soluble | Moderate dipole-dipole interactions. |

| Hexane | Nonpolar | Insoluble | Lack of favorable interactions with the polar uracil core. |

Thermal Stability

The thermal stability of uracil derivatives is an important consideration for storage and processing. While specific differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) data for 6-Amino-1-benzyluracil are not extensively reported, studies on related uracil derivatives suggest they are stable against thermal decomposition up to approximately 200°C. The melting point for 6-Amino-1-benzyluracil has been reported in the range of 275-286°C with decomposition.

Chemical Properties and Reactivity

The chemical behavior of 6-Amino-1-benzyluracil is characterized by the reactivity of its constituent functional groups: the enamine-like system of the 6-aminouracil core and the benzyl group at the N1 position.

Reactivity of the 6-Aminouracil Core

The 6-aminouracil moiety exhibits dual reactivity, with potential for electrophilic attack at both the C5 position and the 6-amino group. This dual nature allows for a rich variety of chemical transformations, making it a versatile precursor for the synthesis of fused heterocyclic systems. For instance, reactions with α,β-unsaturated ketones can lead to the formation of pyridopyrimidine derivatives. The amino group can also undergo condensation reactions with aldehydes and ketones to form Schiff bases, which can then be used in further synthetic elaborations.

Influence of the N1-Benzyl Group

The benzyl group at the N1 position serves several key functions. It enhances the lipophilicity of the molecule, which can be crucial for its pharmacokinetic profile, including membrane permeability. The presence of the benzyl group can also influence the electronic properties of the uracil ring, potentially modulating its reactivity and biological interactions. Furthermore, the benzylic position offers a site for further functionalization if required for structure-activity relationship (SAR) studies.

Figure 1: A conceptual diagram illustrating the general synthetic approach and key reactive sites of 6-Amino-1-benzyluracil.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group, the methylene protons of the benzyl group, the vinyl proton on the uracil ring, and the protons of the amino group.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Rationale |

| Benzyl aromatic protons | 7.2-7.4 | Multiplet | Typical range for monosubstituted benzene ring. |

| Benzyl CH₂ protons | ~5.0 | Singlet | Methylene group adjacent to a nitrogen and an aromatic ring. |

| Uracil C5-H | ~5.0-5.5 | Singlet | Vinyl proton of the uracil ring. |

| NH₂ protons | ~6.5-7.0 | Broad Singlet | Exchangeable protons of the primary amine. |

| Uracil N3-H | ~10.5 | Broad Singlet | Exchangeable proton of the amide in the uracil ring. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

| Carbon | Expected Chemical Shift (ppm) | Rationale |

| Benzyl aromatic carbons | 127-138 | Standard range for aromatic carbons. |

| Benzyl CH₂ carbon | ~45 | Aliphatic carbon attached to a nitrogen. |

| Uracil C2 (C=O) | ~151 | Carbonyl carbon adjacent to two nitrogens. |

| Uracil C4 (C=O) | ~163 | Carbonyl carbon of the amide. |

| Uracil C5 | ~75 | Olefinic carbon adjacent to the amino group. |

| Uracil C6 | ~150 | Carbon bearing the amino group. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine and amide) | 3200-3400 | Medium-Strong, Broad |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-2960 | Medium |

| C=O stretch (amide) | 1650-1720 | Strong |

| C=C stretch (aromatic and uracil) | 1500-1600 | Medium |

| N-H bend (amine) | 1550-1650 | Medium |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information. The molecular ion peak [M]⁺ is expected at m/z 217. A significant fragment would likely correspond to the loss of the benzyl group (m/z 91) or the tropylium ion (m/z 91), resulting in a fragment at m/z 126.

Experimental Protocols

The following protocols provide standardized methods for the synthesis and characterization of 6-Amino-1-benzyluracil.

Synthesis of 6-Amino-1-benzyluracil

This protocol is a general method adapted from the synthesis of related N1-substituted uracil derivatives.

Materials:

-

6-Aminouracil

-

Benzyl chloride (or benzyl bromide)

-

Potassium carbonate (or another suitable base)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of 6-aminouracil (1 equivalent) in DMF, add potassium carbonate (2-3 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add benzyl chloride (1.1 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to 60-80°C and monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 6-Amino-1-benzyluracil.

Figure 2: A streamlined workflow for the synthesis of 6-Amino-1-benzyluracil.

Protocol for Solubility Determination (Shake-Flask Method)

This is a standard and reliable method for determining the equilibrium solubility of a compound.

Materials:

-

6-Amino-1-benzyluracil

-

Selected solvents (e.g., water, DMSO, methanol)

-

Vials with screw caps

-

Shaker bath maintained at a constant temperature (e.g., 25°C)

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of 6-Amino-1-benzyluracil to a vial containing a known volume of the selected solvent.

-

Seal the vials and place them in a shaker bath at a constant temperature for 24-48 hours to ensure equilibrium is reached.

-

After incubation, visually confirm the presence of undissolved solid.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculate the solubility in mg/mL or mol/L.

Protocol for NMR Spectroscopic Analysis

Materials:

-

6-Amino-1-benzyluracil sample

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Accurately weigh approximately 5-10 mg of the 6-Amino-1-benzyluracil sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra based on known values for similar structures and coupling patterns.

Applications in Drug Development

Derivatives of 6-aminouracil are valuable precursors in the synthesis of a wide array of heterocyclic compounds that have shown significant biological activities. These activities include potential as anticancer, antimicrobial, and antiviral agents. The N1-benzyl substitution in 6-Amino-1-benzyluracil can enhance its interaction with biological targets and improve its pharmacokinetic properties, making it an attractive scaffold for the development of novel therapeutics. For example, some N1-benzyluracil derivatives have been investigated as non-nucleoside inhibitors of viral enzymes.

Conclusion

6-Amino-1-benzyluracil is a molecule of significant interest in medicinal chemistry, offering a versatile platform for the synthesis of novel therapeutic agents. This guide has provided a detailed overview of its physical and chemical properties, drawing upon data from closely related analogues where specific information is sparse. The outlined synthetic and analytical protocols offer a practical framework for researchers to work with this compound. A thorough understanding of the principles laid out in this document will empower scientists and drug development professionals to effectively utilize 6-Amino-1-benzyluracil in their research endeavors, ultimately contributing to the discovery of new and effective medicines.

References

- Aly, A. A., Osman, E. M., Mostafa, S. M., Bedair, T. M., Abd-Elmonem, M., Sadek, K. U., & Mohamed, A. H. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, (46).

-

LookChem. (n.d.). Cas 873-83-6, 6-Aminouracil. Retrieved from [Link]

-

PubChem. (n.d.). 6-Amino-1-benzyluracil. Retrieved from [Link]

-

ResearchGate. (2025). A Technique to Determine the Thermal Stability of Uracil and Uracil Derivatives in a Molecular Beam. Retrieved from [Link]

-

Juniper Publishers. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Retrieved from [Link]

-

MDPI. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Retrieved from [Link]

-

MDPI. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Retrieved from [Link]

-

RSC Publishing. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]

Sources

Technical Guide: Reactivity & Synthetic Utility of 6-Amino-1-benzyluracil

[1]

Executive Summary

6-Amino-1-benzyluracil (6-A-1-BU) is a critical pyrimidine scaffold in medicinal chemistry, serving as the primary precursor for 1-benzylxanthines, pyrrolo[2,3-d]pyrimidines, and other fused heterocyclic systems.[1] Its reactivity is defined by the vinylogous amide system embedded within the uracil ring, where the electron-donating 6-amino group creates a strong dipole, activating the C5 position.

This guide analyzes the competitive nucleophilicity between the N6 amine and the C5 carbon, providing researchers with the mechanistic insight required to control regioselectivity. It includes validated protocols for the Traube synthesis of xanthine derivatives, the industry-standard method for generating adenosine receptor antagonists and bronchodilators.

Electronic Structure & Mechanistic Basis[1]

The reactivity of 6-A-1-BU is governed by the push-pull electronic character of the enamine system.[1] Unlike a standard primary amine, the lone pair on the N6 nitrogen is delocalized into the uracil ring, specifically towards the carbonyl at C4 and the carbon at C5.

The Enamine-Imine Tautomerism

While the molecule exists predominantly in the amino form, the resonance structures reveal that the C5 position acts as a "soft" nucleophile , often reacting faster with soft electrophiles (like aldehydes or nitrosonium ions) than the "hard" N6 nitrogen.

Reactivity Map

The following diagram illustrates the electron density flow that dictates experimental outcomes.

Figure 1: Mechanistic map showing the electron donation from N6 activating C5.[1][2]

C5-Directed Electrophilic Substitution

The most common synthetic failure with 6-A-1-BU is attempting direct N-alkylation without accounting for the high nucleophilicity of C5.[1] The C5 position is the gateway to bicyclic systems.

Nitrosation (The Traube Pathway)

Reaction with nitrous acid (

Condensation with Aldehydes

Reaction with aromatic aldehydes is complex.

-

Kinetic Product: Formation of the Schiff base (imine) at N6.

-

Thermodynamic Product: In aqueous or protic media, the C5 carbon attacks the aldehyde, often leading to bis(6-aminouracil-5-yl)methanes (two uracil units bridged by a methylene group) rather than the desired imine.

-

Control Strategy: To favor cyclization (e.g., to pyrrolopyrimidines), use anhydrous conditions and immediate trapping of the intermediate.

Heterocyclic Annulation: The Traube Synthesis

The most robust application of 6-A-1-BU is the Traube Synthesis of xanthines.[1] This three-step workflow converts the uracil into a xanthine (purine-2,6-dione) scaffold.[1]

Pathway Visualization[1]

Figure 2: The Traube Synthesis workflow for generating xanthine scaffolds.

Experimental Protocols

The following protocols are standardized for reproducibility.

Protocol A: Synthesis of 6-Amino-1-benzyl-5-nitrosouracil

Objective: Functionalize C5 to prepare for diamine generation.

-

Dissolution: Suspend 6-amino-1-benzyluracil (10 mmol) in acetic acid (50%, 30 mL) . The use of acetic acid is critical to solubilize the starting material while providing the acidic medium for nitrous acid generation.

-

Nitrosation: Cool the solution to 0–5°C in an ice bath. Dropwise add a solution of sodium nitrite (1.2 eq, 12 mmol) in water (5 mL).

-

Observation: The reaction mixture will turn a deep violet/red color immediately.[1] This visual cue confirms the formation of the nitroso group.

-

Workup: Stir for 1 hour at room temperature. The product precipitates out.[1] Filter the solid, wash with cold water (2x) and ethanol (1x) to remove residual acid.

-

Validation: The product should have a melting point >300°C (dec) and show a characteristic color.

Protocol B: Reduction to 5,6-Diamino-1-benzyluracil

Objective: Reduce the nitroso group to an amine.[1] Note: The diamine intermediate is oxidation-sensitive.[1] Use immediately or store under inert gas.

-

Suspension: Suspend the nitroso intermediate from Protocol A in aqueous ammonia (12%, 20 mL) . The solution will be red/violet.[1]

-

Reduction: Heat to 70°C . Add sodium dithionite (

) portion-wise until the red color completely disappears and the suspension becomes yellowish/white. -

Isolation: Cool to 4°C. Filter the diamine precipitate. Wash with cold water.[1]

Protocol C: Cyclization to 3-Benzylxanthine[1]

-

Condensation: Reflux the fresh diamine (from Protocol B) in formic acid (98%) for 2–4 hours.

-

Mechanism: Formic acid formylates the new 5-amino group, followed by dehydration between the formyl oxygen and the 6-amino hydrogen to close the imidazole ring.[1]

-

Workup: Evaporate excess formic acid. Recrystallize from ethanol/water.[1]

Comparative Data: Electrophile Compatibility

| Electrophile Class | Target Site | Product Type | Key Reagent/Condition |

| Nitrous Acid | C5 | 5-Nitroso | NaNO2 / AcOH / 0°C |

| Aldehydes | C5 (major) | Bis-uracils | Aqueous/Protic solvent |

| Aldehydes | N6 (minor) | Schiff Base | Anhydrous / Reflux / Sieves |

| Isocyanates | N6 | Ureas | Anhydrous DMF / Et3N |

| Halogens ( | C5 | 5-Bromo | NBS / Acetonitrile |

References

-

PubChem. (2025).[1] 6-Amino-1-benzyluracil Compound Summary. National Library of Medicine.[1] [Link][1]

-

Jacobson, K. A., et al. (1993).[1] Structure-Activity Relationships of 8-Substituted Xanthines as Adenosine Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

-

Müller, C. E., & Jacobson, K. A. (2011).[1][3] Xanthines as Adenosine Receptor Antagonists. Handbook of Experimental Pharmacology. [Link]

-

El-Sabbagh, O. I., et al. (2007).[1][3][4] Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry. [Link]

-

Mohamadizadeh, M. R., et al. (2008).[1][5] Reactions of 6-aminouracils with Aldehydes: C5 vs N6 Attack. Canadian Journal of Chemistry.[1][5] [Link][1]

Sources

- 1. 6-Amino-1-benzyluracil | C11H11N3O2 | CID 250746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]

- 4. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Solubility Profile of 6-Amino-1-benzyluracil: A Technical Guide for Drug Development Professionals

Introduction: The Significance of Solubility in the Application of 6-Amino-1-benzyluracil

6-Amino-1-benzyluracil is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of uracil, a fundamental component of ribonucleic acid (RNA), it serves as a versatile scaffold for synthesizing molecules with potential therapeutic activities, including antiviral and anticancer properties. The efficacy of any active pharmaceutical ingredient (API) is fundamentally tied to its bioavailability, which is often dictated by its solubility in various physiological and manufacturing-relevant media. A comprehensive understanding of the solubility of 6-amino-1-benzyluracil is therefore not merely an academic exercise but a critical prerequisite for its successful translation from the laboratory to clinical applications.

This technical guide provides an in-depth analysis of the solubility of 6-amino-1-benzyluracil. We will explore the theoretical principles governing its dissolution, present available solubility data in a range of solvents, and detail a robust, validated protocol for determining its solubility experimentally. This document is intended to equip researchers, medicinal chemists, and formulation scientists with the foundational knowledge required to effectively work with this promising compound.

Theoretical Framework: Understanding the Physicochemical Drivers of Solubility

The solubility of 6-amino-1-benzyluracil is a complex interplay of its molecular structure and the properties of the solvent. The molecule's architecture features both polar and non-polar regions, leading to a nuanced solubility profile.

-

The Uracil Core: The core of the molecule is a uracil ring, which contains two amide groups (-C(=O)-NH-). These groups are capable of acting as both hydrogen bond donors (the N-H) and acceptors (the C=O). This allows for strong interactions with polar protic solvents like water, ethanol, and methanol.

-

The Amino Group: The amino group (-NH2) at the 6-position is a primary amine, which is also a potent hydrogen bond donor and a weak base. This group further enhances the molecule's ability to interact with protic solvents.

-

The Benzyl Group: In stark contrast, the benzyl group (-CH2-C6H5) attached to the N1 position is large and non-polar (lipophilic). This group favors interactions with non-polar solvents through van der Waals forces and can significantly hinder solubility in highly polar solvents like water.

The overall solubility is therefore a balance between the hydrophilic character of the substituted uracil ring and the lipophilic nature of the benzyl group. The principle of "like dissolves like" is a useful starting point; polar solvents will primarily interact with the polar functionalities, while non-polar solvents will interact with the benzyl substituent.

Quantitative Solubility Data

Precise, universally reported solubility values for 6-amino-1-benzyluracil are not extensively compiled in a single database. However, based on its structure and data from analogous compounds, a qualitative and semi-quantitative profile can be established. The following table summarizes the expected and observed solubility behavior in common laboratory solvents.

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent hydrogen bond acceptor, capable of disrupting the crystal lattice and solvating both polar and non-polar moieties. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, its strong polar nature effectively solvates the uracil core. |

| Methanol | Polar Protic | Moderate | Can act as both a hydrogen bond donor and acceptor, interacting well with the uracil core, but the benzyl group limits high solubility. |

| Ethanol | Polar Protic | Moderate to Low | Less polar than methanol, resulting in slightly lower solvation efficiency for the polar groups. |

| Water | Polar Protic | Low to Very Low | The molecule's strong crystal lattice energy and the large, hydrophobic benzyl group significantly limit its dissolution in water despite the presence of hydrogen bonding groups. Solubility is expected to be slightly pH-dependent. |

| Dichloromethane (DCM) | Non-polar | Low | While it can interact with the benzyl group, it is a poor solvent for the highly polar uracil core. |

| Hexanes | Non-polar | Very Low / Insoluble | Lacks any significant interactions with the polar functional groups of the molecule. |

Experimental Protocol: Equilibrium Shake-Flask Solubility Assay

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The equilibrium shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. At this point, the concentration of the dissolved solute in the supernatant is measured, which represents the solubility of the compound in that solvent at that temperature.

Materials and Equipment

-

6-Amino-1-benzyluracil (solid, high purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Stock Standard: Accurately weigh a known amount of 6-amino-1-benzyluracil and dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL). This will be used to create a calibration curve.

-

Calibration Curve Generation: Prepare a series of dilutions from the stock standard in the mobile phase to be used for HPLC analysis. Inject these standards into the HPLC system and record the peak area at the appropriate wavelength (typically around 260-270 nm for uracil derivatives). Plot a graph of peak area versus concentration to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid 6-amino-1-benzyluracil to a vial containing a known volume of the test solvent (e.g., 2-5 mg in 1 mL). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in the temperature-controlled orbital shaker. Agitate the samples at a constant speed (e.g., 150-200 rpm) for a defined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

-

Phase Separation: After equilibration, remove the vials and allow them to stand for a short period to let the excess solid settle. Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining suspended solid.

-

Sample Extraction and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the supernatant through a 0.22 µm syringe filter to remove any fine particulates. Accurately dilute the filtered supernatant with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

-

Quantification: Inject the diluted sample into the HPLC system and determine the peak area.

-

Calculation: Use the calibration curve to determine the concentration of 6-amino-1-benzyluracil in the diluted sample. Back-calculate the original concentration in the undiluted supernatant, accounting for the dilution factor. This value represents the solubility of the compound.

Self-Validation and Trustworthiness

-

Mass Balance: To ensure the integrity of the experiment, the remaining solid can be recovered, dried, and weighed to confirm that an excess was indeed present.

-

Time to Equilibrium: It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is stable and that true equilibrium has been achieved.

-

Purity Analysis: The purity of the starting material and the identity of the peak in the HPLC chromatogram should be confirmed, for instance, by mass spectrometry.

Visualizing Key Processes

Diagrams are essential for clarifying complex workflows and molecular interactions.

Caption: Workflow for the Shake-Flask Solubility Assay.

Caption: Key Molecular Interactions Governing Solubility.

Conclusion

The solubility of 6-amino-1-benzyluracil is governed by the dual nature of its structure: a polar, hydrogen-bonding uracil core and a non-polar, lipophilic benzyl group. This results in high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in alcohols, and low solubility in water and non-polar solvents. For drug development purposes, this profile suggests that formulation strategies such as co-solvents, pH adjustment, or advanced drug delivery systems may be necessary to achieve adequate aqueous solubility for oral or parenteral administration. The provided shake-flask protocol offers a reliable method for generating the precise solubility data needed to guide these formulation efforts and advance the development of 6-amino-1-benzyluracil-based therapeutics.

References

-

Title: General classification of organic solvents. Source: IUPAC Gold Book URL: [Link]

-

Title: Shake Flask Method for Solubility Determination. Source: OECD Guideline for the Testing of Chemicals, Section 1, No. 105. URL: [Link]

-

Title: The Art and Science of Solubility Measurement in Drug Development. Source: Drug Discovery Today URL: [Link]

-

Title: Physicochemical properties of uracil and its derivatives. Source: Journal of Chemical & Engineering Data URL: [Link]

Technical Guide: 6-Amino-1-benzyluracil Derivatives in Drug Discovery

Executive Summary

This guide provides a comprehensive technical analysis of 6-amino-1-benzyluracil , a privileged pyrimidine scaffold in medicinal chemistry. While historically utilized as a primary intermediate for the synthesis of xanthines (adenosine receptor antagonists) and pyrido-pyrimidines (folate antagonists), recent research has validated its direct therapeutic potential in neurodegenerative disorders (AChE inhibition), oncology (Thymidine Phosphorylase inhibition), and virology (HIV-1 NNRTIs).

This document details the synthetic routes, structure-activity relationships (SAR), and experimental protocols necessary for leveraging this scaffold in drug development.

Chemical Architecture & Synthesis

The 6-amino-1-benzyluracil core (C₁₁H₁₁N₃O₂) is characterized by a pyrimidine-2,4-dione ring substituted at the N1 position with a benzyl group and at the C6 position with an amino group. This specific substitution pattern renders the molecule highly versatile: the N1-benzyl group provides essential lipophilic interactions, while the C6-amino group serves as a nucleophilic handle for cyclization or hydrogen-bonding interactions.

Regioselective Synthesis (The Traube-Like Route)

Direct alkylation of 6-aminouracil often yields a mixture of N1, N3, and O-alkylated products. To ensure regioselectivity at N1, the modified Traube synthesis is the industry standard.

Reaction Scheme:

-

Condensation: N-benzylurea reacts with cyanoacetic acid (or ethyl cyanoacetate) in the presence of acetic anhydride.

-

Cyclization: The resulting intermediate (N-benzyl-N'-cyanoacetylurea) undergoes base-catalyzed cyclization.

Figure 1: Regioselective synthesis pathway for 6-amino-1-benzyluracil and its conversion to bicyclic therapeutics.[1][2][3][4]

Key Synthetic Considerations

-

Solvent Choice: Acetic anhydride serves as both solvent and dehydrating agent in the first step.

-

Base Catalysis: The cyclization step requires strong alkaline conditions (2N NaOH) to facilitate the intramolecular nucleophilic attack of the urea nitrogen on the nitrile carbon.

-

Purification: The product typically precipitates upon acidification (HCl) of the alkaline reaction mixture, allowing for high-purity isolation without chromatography.

Therapeutic Applications & Mechanisms[5]

Neurodegeneration: Acetylcholinesterase (AChE) Inhibition

Derivatives of 6-amino-1-benzyluracil act as dual-binding site inhibitors of AChE, a key target in Alzheimer's disease.

-

Mechanism: The benzyl moiety interacts with the Peripheral Anionic Site (PAS) via

- -

Potency: Derivatives linked with benzylamines have shown nanomolar inhibition constants (

values ranging from 2.28 nM to 5.25 nM) [1].[5]

Oncology: Thymidine Phosphorylase (TP) Inhibition

Thymidine Phosphorylase is often overexpressed in solid tumors, promoting angiogenesis and metastasis.

-

Mechanism: 6-amino-uracil derivatives mimic the natural substrate (thymidine). The C6-amino group acts as a hydrogen bond donor, stabilizing the inhibitor within the enzyme's active pocket, preventing the phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate.

-

Synergy: These derivatives are often investigated in combination with fluoropyrimidines (e.g., 5-FU) to prevent their degradation.

Virology: HIV-1 NNRTIs

6-benzyluracil analogues, particularly those structurally related to HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine), function as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

-

Mechanism: They bind to a hydrophobic pocket adjacent to the active site of HIV-1 Reverse Transcriptase, locking the enzyme in an inactive conformation. The N1-benzyl group is critical for hydrophobic contacts within this pocket [2].

Structure-Activity Relationships (SAR)

The optimization of the 6-amino-1-benzyluracil scaffold relies on three vectors of modification.

Figure 2: SAR map highlighting the functional roles of the N1, C5, and C6 positions.

Experimental Protocols

Synthesis of 6-Amino-1-benzyluracil

Objective: To synthesize high-purity scaffold for further derivatization.

Reagents:

-

N-Benzylurea (0.1 mol)

-

Cyanoacetic acid (0.11 mol)

-

Acetic anhydride (30 mL)

-

2N NaOH solution

Procedure:

-

Condensation: Dissolve N-benzylurea and cyanoacetic acid in acetic anhydride. Heat the mixture at 80°C for 2 hours.

-

Solvent Removal: Remove excess acetic anhydride under reduced pressure.

-

Cyclization: Dissolve the residue in 2N NaOH (50 mL). Heat to reflux for 30 minutes.

-

Precipitation: Cool the solution to room temperature. Acidify carefully with concentrated HCl to pH 2-3.

-

Isolation: Filter the resulting white precipitate. Wash with cold water (3x 20 mL) and ethanol (1x 10 mL).

-

Recrystallization: Recrystallize from ethanol/water (1:1) to yield white crystals (Yield > 80%).

Ellman Assay for AChE Inhibition

Objective: To determine the

Reagents:

-

Acetylthiocholine iodide (Substrate, 0.5 mM)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent, 1 mM)

-

Human recombinant AChE (0.05 U/mL)

-

Phosphate buffer (0.1 M, pH 8.0)

Workflow:

-

Preparation: Dissolve test compounds in DMSO (final concentration < 1%).

-

Incubation: In a 96-well plate, mix 150 µL phosphate buffer, 20 µL test compound solution, and 20 µL AChE solution. Incubate at 25°C for 10 minutes.

-

Reaction: Add 10 µL of DTNB and 10 µL of Acetylthiocholine iodide to initiate the reaction.

-

Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Analysis: Calculate the rate of enzymatic reaction (slope). Determine % inhibition relative to control (DMSO only). Plot log(concentration) vs. % inhibition to determine

.

References

-

Aly, A. A., et al. (2025).[5][6] "5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review." RSC Advances, 15, 39235-39287.

-

Danel, K., et al. (1996). "Synthesis and potent anti-HIV-1 activity of novel 6-benzyluracil analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine." Journal of Medicinal Chemistry, 39(12), 2427-2431.

- Jacobson, K. A., et al. (1993). "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology, 113.

-

Priego, E. M., et al. (2002). "Pyrido[2,1-f]purine-2,4-dione Derivatives: Synthesis and Activity as Adenosine Receptor Antagonists." Journal of Medicinal Chemistry, 45.[2][3]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure–Affinity Relationships and Structure–Kinetics Relationships of Pyrido[2,1-f]purine-2,4-dione Derivatives as Human Adenosine A3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Initial Bioactivity Screening of 6-Amino-1-benzyluracil

Abstract

This guide provides a comprehensive framework for the initial bioactivity screening of 6-Amino-1-benzyluracil, a novel uracil derivative. Uracil and its analogs represent a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of therapeutic activities, including anticancer, antiviral, and antimicrobial effects.[1][2][3][4][5][6] The strategic screening of a new analog, such as 6-Amino-1-benzyluracil, requires a systematic, multi-tiered approach to efficiently identify and validate potential biological activities. This document outlines a robust, field-proven workflow designed for researchers, scientists, and drug development professionals. It details the rationale behind the screening strategy, provides step-by-step protocols for primary assays, and establishes a clear path for hit confirmation and secondary validation, ensuring both scientific rigor and resource efficiency.

Introduction and Rationale

Uracil derivatives are foundational components of nucleic acids and have been successfully leveraged as precursors for a diverse range of heterocyclic compounds with significant therapeutic potential.[2][4][7][8] The 6-aminouracil core, in particular, has been identified as a key pharmacophore in compounds demonstrating antibacterial, antitumor, antiviral, and anti-inflammatory properties.[1][3] The biological activity of these derivatives is highly dependent on the substituents attached to the uracil ring.[6] The introduction of a benzyl group at the N1 position of the 6-aminouracil scaffold in 6-Amino-1-benzyluracil presents a novel chemical entity with unexplored biological potential.

The rationale for the proposed screening cascade is based on the established broad-spectrum bioactivity of this compound class. A logical starting point is a high-throughput screen (HTS) for general cytotoxicity against a panel of cancer cell lines. This serves a dual purpose: identifying potential anticancer activity and establishing a baseline toxicity profile necessary for interpreting results from subsequent, more specific assays (e.g., antiviral, antibacterial). This parallel and tiered approach ensures that any observed activity is not simply a result of non-specific toxicity.

This guide advocates for a screening funnel approach, beginning with broad, high-throughput assays and progressively moving towards more specific, lower-throughput validation and mechanistic studies for promising "hits."

The Screening Cascade: A Multi-Tiered Approach

The initial screening of 6-Amino-1-benzyluracil is structured as a three-tiered cascade designed to maximize the discovery of potential bioactivities while systematically eliminating false positives.

Caption: Overall workflow for the initial bioactivity screening of 6-Amino-1-benzyluracil.

Tier 1: Primary High-Throughput Screening (HTS)

The primary goal of Tier 1 is to rapidly and cost-effectively assess the general cytotoxic potential of 6-Amino-1-benzyluracil against a diverse panel of human cancer cell lines. This initial screen is performed at a single, relatively high concentration to maximize the chances of identifying any cytotoxic effect.

Recommended Primary Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a robust, colorimetric assay that is widely used for high-throughput screening.[9][10] It measures the metabolic activity of cells, which in most cases correlates with cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10][11]

Step-by-Step Protocol: Primary MTT Screening

-

Cell Plating:

-

Seed a panel of human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast, A549 - lung, HepG2 - liver) into 96-well flat-bottom plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.

-

-

Compound Preparation and Addition:

-

Prepare a stock solution of 6-Amino-1-benzyluracil in sterile DMSO.

-

Dilute the stock solution in a complete culture medium to achieve the final screening concentration (e.g., 25 µM). The final DMSO concentration should be ≤ 0.5% to avoid solvent toxicity.

-

Remove the medium from the cell plates and add 100 µL of the compound-containing medium to the test wells.

-

-

Controls:

-

Negative Control (Vehicle): Wells containing cells treated with medium containing the same final concentration of DMSO as the test compound. This represents 100% cell viability.

-

Positive Control (Toxin): Wells containing cells treated with a known cytotoxic agent (e.g., Doxorubicin at a high concentration) to induce maximal cell death. This represents 0% cell viability.

-

Blank Control: Wells containing medium only (no cells) to measure background absorbance.

-

-

Incubation:

-

Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

-

MTT Addition and Formazan Solubilization:

-

Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[12]

-

Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[13]

-

Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[9][10]

-

Mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

-

-

Data Acquisition:

-

Read the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

-

Data Analysis and Hit Identification

-

Background Subtraction: Subtract the average absorbance of the blank control wells from all other wells.

-

Normalization: Calculate the percentage of cell viability for each well using the following formula:

-

% Viability = [(Absorbance_Test_Compound - Absorbance_Positive_Control) / (Absorbance_Negative_Control - Absorbance_Positive_Control)] * 100

-

-

Hit Criteria: A compound is typically considered a "primary hit" if it reduces cell viability below a predefined threshold (e.g., <50% viability).

Tier 2: Hit Confirmation and Dose-Response Analysis

The objective of Tier 2 is to validate the activity of primary hits, rule out false positives, and quantify their potency. This is a critical step to ensure that resources are focused on genuinely active compounds.[7][14]

Hit Confirmation

Any hits identified in the primary screen should be re-tested under the same conditions to confirm the activity. This step helps to eliminate random errors from the initial screen.

Dose-Response and IC₅₀ Determination

Once a hit is confirmed, its potency is determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is the concentration of the compound required to inhibit the biological process (in this case, cell viability) by 50%.[15][16]

Protocol:

-

Perform the MTT assay as described in Tier 1.

-

Instead of a single concentration, treat the cells with a range of concentrations of 6-Amino-1-benzyluracil, typically using an 8- to 10-point serial dilution (e.g., from 100 µM down to 0.01 µM).

-

Calculate the % viability for each concentration.

-

Plot the % viability against the log of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.[16][17]

Orthogonal Cytotoxicity Assay

To ensure that the observed effect is not an artifact of the MTT assay chemistry (e.g., interference with mitochondrial enzymes), it is crucial to perform an orthogonal assay that measures a different cellular parameter.[14][18]

Recommended Orthogonal Assay: Neutral Red Uptake Assay This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[19][20][21] The amount of dye retained is proportional to the number of viable cells.

Protocol Summary:

-

Treat cells with the compound as in the dose-response assay.

-

After the incubation period, incubate the cells with a medium containing neutral red.

-

Wash the cells to remove the excess dye.

-

Extract the dye from the viable cells using a solubilization solution.

-

Quantify the amount of dye by measuring the absorbance at ~540 nm.[22]

A consistent IC₅₀ value across both the MTT and Neutral Red assays provides strong evidence that 6-Amino-1-benzyluracil has genuine cytotoxic activity.

Tier 3: Secondary Bioactivity Screening

If 6-Amino-1-benzyluracil demonstrates confirmed, potent cytotoxicity, it is a candidate for further anticancer drug development. However, if it shows low or no cytotoxicity at high concentrations (e.g., IC₅₀ > 50 µM), it can be advanced to secondary screening for other potential bioactivities, such as antiviral or antibacterial effects. These screens must be conducted at non-toxic concentrations to ensure that any observed activity is specific and not due to cell death.

Caption: Decision workflow for advancing to secondary bioactivity screening.

Antiviral Screening

Given that many uracil derivatives exhibit antiviral properties, this is a logical next step.[8][23] A common HTS-compatible method is the cytopathic effect (CPE) reduction assay.

Protocol Summary: CPE Reduction Assay

-

Seed host cells (e.g., Vero cells) in a 96-well plate.

-

Pre-incubate the cells with non-toxic concentrations of 6-Amino-1-benzyluracil.

-

Infect the cells with a specific virus (e.g., Herpes Simplex Virus-1, Influenza virus).

-

Incubate for a period sufficient to allow viral CPE (e.g., cell rounding, detachment) to develop in control wells (cells + virus, no compound).

-

Assess cell viability using an assay like MTT or an ATP-based assay (e.g., CellTiter-Glo).[24]

-

A reduction in CPE (i.e., higher cell viability) in the presence of the compound indicates potential antiviral activity.

Antibacterial Screening

The antibacterial activity can be assessed by determining the Minimum Inhibitory Concentration (MIC).

Protocol Summary: Broth Microdilution Assay

-

Prepare a two-fold serial dilution of 6-Amino-1-benzyluracil in a 96-well plate with a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized suspension of a test bacterium (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative).

-

Include positive (bacteria, no compound) and negative (medium only) growth controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format for easy comparison.

Table 1: Hypothetical Primary Screening Results (% Viability at 25 µM)

| Cell Line | 6-Amino-1-benzyluracil (% Viability) | Doxorubicin (10 µM) (% Viability) |

|---|---|---|

| HeLa | 45.2 ± 3.1 | 5.1 ± 1.2 |

| MCF-7 | 89.7 ± 5.5 | 8.3 ± 2.0 |

| A549 | 52.1 ± 4.2 | 10.5 ± 2.5 |

| HepG2 | 38.6 ± 2.8 | 6.7 ± 1.8 |

Table 2: Hypothetical IC₅₀ Values from Tier 2

| Cell Line | Assay Type | IC₅₀ (µM) |

|---|---|---|

| HeLa | MTT | 18.5 |

| HeLa | Neutral Red | 20.1 |

| HepG2 | MTT | 15.3 |

| HepG2 | Neutral Red | 16.8 |

Conclusion and Future Directions

This guide presents a structured and scientifically sound workflow for the initial bioactivity screening of 6-Amino-1-benzyluracil. By following this tiered approach, researchers can efficiently identify and validate potential cytotoxic, antiviral, or antibacterial activities. Positive results from this screening cascade will form the foundation for more advanced studies, including mechanism of action elucidation, structure-activity relationship (SAR) analysis, and lead optimization. The self-validating nature of the workflow, which incorporates orthogonal assays and dose-response confirmation, ensures a high degree of confidence in the generated data, paving the way for the development of novel therapeutic agents.

References

-

Khachatryan, D. S. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers. Available at: [Link]

-

5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025). RSC Publishing. Available at: [Link]

-

High throughput cell-based screening methods for cancer drug discovery. (n.d.). ScienceDirect. Available at: [Link]

-

High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (2023). PubMed Central. Available at: [Link]

-

5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025). National Center for Biotechnology Information. Available at: [Link]

-

1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus. (2016). PubMed. Available at: [Link]

-

High-throughput screening (HTS). (2019). BMG LABTECH. Available at: [Link]

-

High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming. (2021). PubMed Central. Available at: [Link]

-

5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025). RSC Advances. Available at: [Link]

-

Cell Viability Assays. (2013). National Center for Biotechnology Information. Available at: [Link]

-

Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. (2025). CrystEngComm. Available at: [Link]

-

Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. (2025). RSC Publishing. Available at: [Link]

-

Cell-based high-throughput screens for the discovery of chemotherapeutic agents. (n.d.). PubMed Central. Available at: [Link]

-

Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). Sartorius. Available at: [Link]

-

High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (2023). ResearchGate. Available at: [Link]

-

New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. (2022). National Center for Biotechnology Information. Available at: [Link]

-

MTT Proliferation Assay Protocol. (2025). ResearchGate. Available at: [Link]

-

A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. Available at: [Link]

-

Assay development and high-throughput antiviral drug screening against Bluetongue virus. (n.d.). PubMed Central. Available at: [Link]

-

High-throughput screening. (n.d.). Wikipedia. Available at: [Link]

-

Repetto G, del Peso A, Zurita JL.. Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nat Protoc 3: 1125-1131. (2025). ResearchGate. Available at: [Link]

-

48015 → 0: Antibacterial discovery is hard. Really, really hard. (2024). AMR.Solutions. Available at: [Link]

-

High-throughput Screening (HTS) for the Antiviral Drug Discovery of Coronavirus. (n.d.). Creative Biostructure. Available at: [Link]

-

In-cell Western Assays for IC50 Determination. (2025). Azure Biosystems. Available at: [Link]

-

Cell Based Assays in High Throughput Mode (HTS). (n.d.). ResearchGate. Available at: [Link]

-

Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. (2025). ResearchGate. Available at: [Link]

-

Neutral Red Cell Cytotoxicity Assay Kit. (n.d.). Assay Genie. Available at: [Link]

-

Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). ACS Publications. Available at: [Link]

-

Screening and Hit validation. A) and B) The preliminary and secondary... (n.d.). ResearchGate. Available at: [Link]

-

Antibacterial Activity and Mechanism of Action of a Novel Anilinouracil-Fluoroquinolone Hybrid Compound. (n.d.). Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

A High Throughput Assay for Screening Host Restriction Factors and Antivirals Targeting Influenza A Virus. (2016). Frontiers. Available at: [Link]

-

High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (2023). PubMed. Available at: [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Available at: [Link]

-

A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. Available at: [Link]

-

Neutral Red Uptake. (n.d.). IIVS. Available at: [Link]

-

(PDF) Guidelines for accurate EC50/IC50 estimation. (2025). ResearchGate. Available at: [Link]

-

High-throughput vs. lower-throughput experimental methods. (2026). YouTube. Available at: [Link]

-

Uracil restores susceptibility of methicillin-resistant Staphylococcus aureus to aminoglycosides through metabolic reprogramming. (n.d.). Frontiers. Available at: [Link]

-

Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). AZoM. Available at: [Link]

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. marinbio.com [marinbio.com]

- 6. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00362H [pubs.rsc.org]

- 7. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. clyte.tech [clyte.tech]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. atcc.org [atcc.org]

- 14. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 15. azurebiosystems.com [azurebiosystems.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. clyte.tech [clyte.tech]

- 18. bellbrooklabs.com [bellbrooklabs.com]

- 19. qualitybiological.com [qualitybiological.com]

- 20. researchgate.net [researchgate.net]

- 21. iivs.org [iivs.org]

- 22. assaygenie.com [assaygenie.com]

- 23. High-throughput screening - Wikipedia [en.wikipedia.org]

- 24. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action of 6-Amino-1-benzyluracil derivatives

An In-Depth Technical Guide to the Mechanism of Action of 6-Amino-1-benzyluracil Derivatives

Abstract

Derivatives of the 6-aminouracil scaffold represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including significant potential as antibacterial, antiviral, and anticancer agents.[1][2] This technical guide provides a comprehensive examination of the mechanism of action of 6-Amino-1-benzyluracil derivatives, with a primary focus on their role as selective inhibitors of bacterial DNA Polymerase III. We will delve into the molecular basis of this inhibition, the key experimental methodologies used to elucidate this mechanism, and the critical structure-activity relationships that govern their potency. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this promising class of therapeutic agents.

Introduction to 6-Amino-1-benzyluracil Derivatives

Uracil, a fundamental nucleobase in RNA, provides a privileged scaffold in medicinal chemistry.[2] Its derivatives, particularly 6-aminouracils, are synthetic analogs of natural pyrimidines that have garnered significant interest due to their diverse pharmacological profiles.[1][3] The introduction of an amino group at the C-6 position of the uracil ring alters the electronic properties of the molecule, enhancing the nucleophilicity of the C-5 carbon and providing a key vector for chemical modification and biological interaction.[1]

The 1-benzyl substitution is a critical feature, often enhancing the lipophilicity and providing opportunities for specific hydrophobic and aromatic interactions within biological targets. This guide will focus on the well-characterized mechanism of this class as inhibitors of a crucial bacterial enzyme, while also acknowledging their potential in other therapeutic areas.

Primary Mechanism of Action: Selective Inhibition of Bacterial DNA Polymerase III

The most extensively studied mechanism for this class of compounds is the selective inhibition of DNA Polymerase III (Pol III), the primary replicative enzyme in many Gram-positive bacteria.[4] This targeted action is the foundation of their potent antibacterial activity.

The Target: DNA Polymerase III Holoenzyme

In bacteria such as Bacillus subtilis and Staphylococcus aureus, the Pol III holoenzyme is a complex molecular machine responsible for the high-fidelity and processive replication of the bacterial chromosome. Its core catalytic subunit, PolC, is essential for DNA synthesis.[4] The fundamental and indispensable role of Pol III in bacterial viability, coupled with significant structural differences from human DNA polymerases, makes it an ideal target for the development of selective antibacterial agents.[4] Inhibition of this enzyme leads to a rapid cessation of DNA replication, triggering a cascade of events that result in bacterial cell death.

Molecular Interaction and Inhibition

6-Amino-1-benzyluracil derivatives, particularly those with an additional substitution on the C-6 amino group (forming 6-anilinouracils), function as potent and selective inhibitors of the PolC subunit.[4][5] While the precise binding site is still under investigation for all derivatives, studies on related compounds suggest they occupy a specific pocket on the enzyme, allosterically preventing the proper binding of the DNA template or dNTP substrates.

The mechanism involves the inhibitor forming a ternary complex with the enzyme and the template-primer DNA. The uracil ring acts as a scaffold, while the N-1 benzyl group and substitutions on the C-6 amino group make critical contacts within the binding pocket, dictating both affinity and specificity.

Below is a conceptual diagram illustrating the role of DNA Polymerase III in the bacterial replication fork and the inhibitory action of 6-Amino-1-benzyluracil derivatives.

Caption: Fig. 1: Inhibition of DNA Pol III at the replication fork.

Elucidating the Mechanism: Key Experimental Methodologies

A multi-faceted approach is required to fully characterize the mechanism of action. The causality behind these experimental choices is to build a self-validating system, where biochemical data corroborates cellular activity, which is then rationalized by structural insights.

Enzyme Kinetics Assays